molecular formula C24H17FN4O2S B2406348 3-(4-fluorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034369-18-9

3-(4-fluorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2406348
CAS RN: 2034369-18-9
M. Wt: 444.48
InChI Key: WQUYVVVCBAGJMT-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H17FN4O2S and its molecular weight is 444.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A related compound, synthesized through a series of reactions, was evaluated for antipsychotic and anticonvulsant activities. Elemental and spectral analysis confirmed the structures of these compounds (H. Kaur, S. Saxena, Ashok Kumar, 2010).

Antimicrobial Activities

Another study reported the synthesis of a series of related compounds, which were screened for antimicrobial activity against selective gram-positive and gram-negative bacteria. This study highlights the antimicrobial potential of such compounds (Alagarsamy et al., 2016).

Antimicrobial Study of Pyrazolyl-Oxopropyl Derivatives

Research on pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, which are structurally related, demonstrated significant antimicrobial activity. These compounds were characterized by various spectral analyses and were evaluated for their antimicrobial potential (J. Raval, K. Desai, K. R. Desai, 2012).

Antimicrobial Activities of Novel Quinazolinone Derivatives

A series of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and exhibited good antimicrobial activities. The single crystal structure of one such compound was determined, and several compounds showed superior activity compared to commercial bactericides and fungicides (Boren Yan et al., 2016).

Synthesis of Various Quinazolinone-4-Ones

The synthesis and screening for antibacterial and antifungal activities of several related quinazolinone-4(3H)-one compounds were studied. The results indicated that some compounds exhibited better antibacterial than antifungal activities (V. Gupta et al., 2008).

Synthesis of Oxadiazol Quinazolinone Derivatives

A new series of quinazolinone derivatives was synthesized and evaluated for antimicrobial activity. The study presents efficient approaches for creating these compounds, highlighting their potential in scientific research (A. Moghimi et al., 2013).

H1-Antihistaminic Agents

The synthesis of novel quinazolin-4-(3H)-ones as potential H1-antihistaminic agents was investigated. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential in antihistaminic applications (V. Alagarsamy, P. Parthiban, 2013).

Antitumor Activity

A study synthesized and characterized a related compound for its antitumor activity. The compound showed better efficacy than reference compounds in human hepatoma and melanoma cells, indicating its potential in antitumor research (Zhixu Zhou et al., 2021).

properties

IUPAC Name

3-(4-fluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O2S/c1-15-6-2-3-7-18(15)22-27-21(31-28-22)14-32-24-26-20-9-5-4-8-19(20)23(30)29(24)17-12-10-16(25)11-13-17/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUYVVVCBAGJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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